2-Butyl-5,6-dihydro-3-methylpyrazine

Description

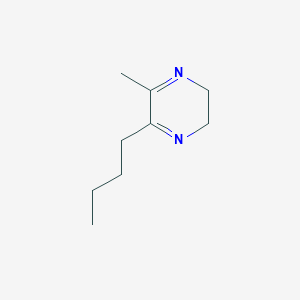

Structure

3D Structure

Properties

CAS No. |

15986-96-6 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

5-butyl-6-methyl-2,3-dihydropyrazine |

InChI |

InChI=1S/C9H16N2/c1-3-4-5-9-8(2)10-6-7-11-9/h3-7H2,1-2H3 |

InChI Key |

PATGXOSMIGXGKT-UHFFFAOYSA-N |

SMILES |

CCCCC1=NCCN=C1C |

Canonical SMILES |

CCCCC1=NCCN=C1C |

Other CAS No. |

15986-96-6 |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture and Functional Dynamics of 2-Butyl-5,6-dihydro-3-methylpyrazine

An In-Depth Technical Guide for Chemical Synthesis, Analytical Profiling, and Organoleptic Application

Executive Summary

For researchers operating at the intersection of synthetic organic chemistry and flavor/fragrance formulation, substituted dihydropyrazines represent a critical class of functional molecules. 2-Butyl-5,6-dihydro-3-methylpyrazine (CAS No. 15986-96-6) is a highly specialized, partially saturated heterocyclic compound prized for its intense roasted, nutty olfactory characteristics[1][2]. This whitepaper serves as an authoritative guide to understanding its molecular topology, establishing reliable cyclocondensation synthesis pathways, and performing robust chromatographic characterization.

Molecular Topology and Physicochemical Data

Unlike fully aromatic pyrazines, which possess a planar, conjugated

Understanding the fundamental physicochemical properties of this compound is essential for both rational synthesis and subsequent extraction or formulation. The high

Table 1: Physicochemical and Structural Properties

| Parameter | Value / Description |

| CAS Registry Number | 15986-96-6[4] |

| IUPAC Name | 5-Butyl-6-methyl-2,3-dihydropyrazine[4] |

| Molecular Formula | |

| Molecular Weight | 152.24 g/mol [4][5] |

| Lipophilicity (LogP) | 2.21 (indicates moderate hydrophobicity)[4] |

| Estimated Vapor Pressure | 0.0253 hPa at 25°C |

| Organoleptic Profile | Roasted, nutty, earthy (Maillard-reaction analog)[1][2] |

Chemical Synthesis: Mechanisms and Protocols

The most direct and thermodynamically favored pathway to synthesize 5,6-dihydropyrazines is the bimolecular cyclocondensation between a 1,2-diamine and an

Mechanistic Causality: The primary amine groups of ethylenediamine act as nucleophiles, mounting an attack on the highly electrophilic carbonyl carbons of the vicinal diketone. This forms a transient diimine intermediate. Because the reaction generates two molar equivalents of water, the equilibrium naturally resists complete forward progression. By applying Le Chatelier’s principle—using a Dean-Stark apparatus or molecular sieves to continuously sequester the liberated water—the equilibrium is irreversibly driven toward the cyclic dihydropyrazine structure.

Figure 1: Cyclocondensation pathway mapping the synthesis of 2-Butyl-5,6-dihydro-3-methylpyrazine.

Protocol 1: Self-Validating Cyclocondensation Synthesis

This methodology contains integrated checkpoints to ensure continuous validation of the chemical conversion.

-

Precursor Preparation: Dissolve 1.0 equivalent of 2,3-heptanedione in anhydrous toluene under an inert nitrogen atmosphere to prevent premature oxidative side reactions.

-

Nucleophile Addition: Slowly add 1.05 equivalents of anhydrous ethylenediamine dropwise at 0°C. Causality: The slight molar excess of the diamine accounts for potential evaporative loss and pushes the bimolecular collision frequency upward. Exothermic control prevents polymerization.

-

Dehydrative Reflux: Heat the reaction mixture to reflux using a Dean-Stark trap.

-

Validation Checkpoint (In-Process): Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS). The complete disappearance of the 2,3-heptanedione signal and the appearance of a primary peak at m/z 152.2 strictly validates structural conversion.

-

Purification: Once the theoretical volume of water is collected in the trap, cool the mixture, wash with brine to remove unreacted ethylenediamine, dry over anhydrous

, and isolate the target compound via vacuum distillation.

Analytical Assays: RP-HPLC and ESI-MS

Once synthesized, or when profiling flavor matrices, quantifying 2-butyl-5,6-dihydro-3-methylpyrazine requires high-performance liquid chromatography (HPLC). Given its

Causality in Phase Selection:

While phosphoric acid (

Table 2: ESI-MS Compatible RP-HPLC Gradient Protocol

| Time (min) | % Aqueous (0.1% Formic Acid) | % Organic (Acetonitrile) | Flow Rate |

| 0.0 | 90% | 10% | 1.0 mL/min |

| 5.0 | 50% | 50% | 1.0 mL/min |

| 8.0 | 10% | 90% | 1.0 mL/min |

| 10.0 | 90% | 10% | 1.0 mL/min |

Protocol 2: Self-Validating HPLC-MS Quantification

-

System Suitability (Blank Run): Inject 1 µL of pure acetonitrile. Validation: This ensures zero carryover from previous runs, establishing a baseline of trust for trace-level detection.

-

Standard Calibration: Prepare calibration standards of 2-butyl-5,6-dihydro-3-methylpyrazine at 10, 50, and 100 µg/mL[5].

-

Internal Standardization: Spike all standards and unknown samples with an isotopically labeled pyrazine analog (e.g., d3-methylpyrazine). Validation: This normalizes any fluctuations in detector response or ESI suppression caused by sample matrix effects.

-

Acquisition: Run the gradient defined in Table 2, monitoring both UV absorbance (approx. 270 nm) and positive ion mass m/z 153.2.

Figure 2: ESI-MS compatible RP-HPLC analytical workflow for dihydropyrazine quantification.

Organoleptic Properties and Industrial Application

In the commercial sphere, 2-butyl-5,6-dihydro-3-methylpyrazine is highly regarded for its profound sensory impact. Pyrazines and their dihydro-derivatives are natively produced in foods through the high-temperature Maillard browning reaction (the reaction of amino acids with reducing sugars)[3].

However, modern manufacturing—such as the creation of microwaveable meals—frequently fails to reach the thermal threshold required to produce native pyrazines. Consequently, synthetic dihydropyrazines are applied as exogenous flavor additives to impart authentic roasted, nutty, and earthy profiles to foods and fragrances without the need for extreme thermal processing[1][2]. Furthermore, it serves as a valuable chemical intermediate; selective dehydrogenation of the 5,6-positions yields the fully aromatic 2-butyl-3-methylpyrazine, providing a scalable pathway to a wider portfolio of organoleptic compounds.

References

-

SIELC Technologies. "2-Butyl-5,6-dihydro-3-methylpyrazine." SIELC Application Notes. [Link]

-

Scent.vn. "2-Butyl-5,6-dihydro-3-methylpyrazine CAS# 15986-96-6: Odor Profile, Molecular Properties." Scent Database. [Link]

-

Royal Society of Chemistry (RSC). "A novel one step photocatalytic synthesis of dihydropyrazine from ethylenediamine and propylene glycol." Chemical Communications. [Link]

-

The Good Scents Company. "2-butyl-5,6-dihydro-3-methyl pyrazine, 15986-96-6." Flavor and Fragrance Information. [Link]

-

ACS Publications. "Characterization of Key Aroma Compounds in Raw and Roasted Peas." Journal of Agricultural and Food Chemistry. [Link]

Sources

An In-depth Technical Guide to 2-Butyl-5,6-dihydro-3-methylpyrazine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Butyl-5,6-dihydro-3-methylpyrazine, a heterocyclic compound of interest in flavor chemistry and as a potential scaffold in medicinal chemistry. This document details its chemical identity, a validated synthesis protocol, physicochemical properties, and predicted spectroscopic data for its characterization. Furthermore, it explores the known biological activities of the dihydropyrazine class, discusses their inherent chemical instability, and outlines robust analytical methodologies for detection and quantification. This guide is intended to serve as a foundational resource for researchers engaged in the study, synthesis, and application of this and related alkyl-dihydropyrazine compounds.

Introduction and Nomenclature

2-Butyl-5,6-dihydro-3-methylpyrazine is an alkyl-substituted dihydropyrazine. Dihydropyrazines are non-aromatic six-membered heterocyclic compounds containing two nitrogen atoms. These structures are recognized as important intermediates in the formation of aromatic pyrazines, which are prevalent in thermally processed foods and are significant contributors to their flavor and aroma profiles.[1] Beyond flavor science, the dihydropyrazine core is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[2]

The inherent reactivity and potential for biological interaction make 2-Butyl-5,6-dihydro-3-methylpyrazine a molecule of interest for drug development professionals exploring novel chemical spaces.

IUPAC Name: 2-Butyl-3-methyl-5,6-dihydropyrazine

Synonyms:

-

Pyrazine, 2-butyl-5,6-dihydro-3-methyl-

-

5-butyl-6-methyl-2,3-dihydropyrazine

CAS Number: 15986-96-6

Molecular Formula: C₉H₁₆N₂

Physicochemical and Spectroscopic Properties

The properties of 2-Butyl-5,6-dihydro-3-methylpyrazine are summarized below. It is important to note that due to the compound's inherent instability and tendency to oxidize, experimental data is scarce. The presented data is a combination of information from chemical databases and predicted values.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 152.24 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point (est.) | 251°C | [3] |

| Flash Point (est.) | 98.79 °C | [3] |

| pKa (est.) | 7.41 (neutral) | [3] |

| XLogP3-AA | 0.6 | [3] |

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this specific compound, the following data has been predicted based on its chemical structure and known spectral data for analogous compounds. This information is crucial for the structural elucidation and purity assessment of synthesized 2-Butyl-5,6-dihydro-3-methylpyrazine.

2.2.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

Rationale: The chemical shifts are predicted based on the electronic environment of the protons. The allylic protons on the dihydropyrazine ring are expected to be deshielded. The signals for the butyl and methyl groups will follow standard splitting patterns based on the n+1 rule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 4H | -NCH₂CH₂N- (C5-H₂, C6-H₂) |

| ~2.4 - 2.6 | t | 2H | -C(N)=C-CH₂ -CH₂CH₂CH₃ |

| ~2.1 - 2.2 | s | 3H | -C(N)=C-CH₃ |

| ~1.4 - 1.6 | m | 2H | -CH₂-CH₂ -CH₂CH₃ |

| ~1.2 - 1.4 | m | 2H | -CH₂CH₂-CH₂ -CH₃ |

| ~0.9 | t | 3H | -CH₂CH₂CH₂-CH₃ |

2.2.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

Rationale: The imine carbons (C2 and C3) are expected to be significantly downfield. The aliphatic carbons of the dihydropyrazine ring and the butyl chain will appear in the upfield region.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C2 (imine) |

| ~155 - 160 | C3 (imine) |

| ~45 - 50 | C5, C6 |

| ~30 - 35 | -C(N)=C-CH₂ -CH₂CH₂CH₃ |

| ~28 - 32 | -CH₂-CH₂ -CH₂CH₃ |

| ~20 - 25 | -CH₂CH₂-CH₂ -CH₃ |

| ~15 - 20 | -C(N)=C-CH₃ |

| ~13 - 15 | -CH₂CH₂CH₂-CH₃ |

2.2.3. Predicted FT-IR Spectrum

-

Rationale: The FT-IR spectrum is expected to show characteristic peaks for C-H stretching, C=N stretching of the imine bond, and C-N stretching. The absence of a strong N-H stretch will confirm the disubstituted nature of the imine.[4]

| Wavenumber (cm⁻¹) | Bond | Intensity |

| 2960-2850 | C-H (stretch, sp³) | Strong |

| ~1650 | C=N (imine stretch) | Medium-Strong |

| ~1465 | C-H (bend, CH₂) | Medium |

| ~1250 | C-N (stretch) | Medium |

2.2.4. Predicted Mass Spectrum (Electron Ionization - EI)

-

Rationale: The molecular ion peak is expected at m/z 152. Fragmentation is likely to occur via alpha-cleavage adjacent to the imine and loss of alkyl fragments from the butyl chain.[5][6] A key fragmentation would be the loss of a propyl radical (C₃H₇, 43 Da) from the butyl group, leading to a significant peak at m/z 109.

| m/z | Predicted Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 109 | [M - C₃H₇]⁺ |

| 95 | [M - C₄H₉]⁺ |

Synthesis and Purification

The synthesis of 2-Butyl-5,6-dihydro-3-methylpyrazine is achieved through the condensation of an α-diketone with a vicinal diamine.[7] This reaction forms the dihydropyrazine ring. A critical aspect of this synthesis is managing the inherent instability of the dihydropyrazine product, which is susceptible to oxidation to the corresponding aromatic pyrazine.[8]

Retrosynthetic Analysis

The synthesis strategy involves a C-N bond disconnection, identifying 2,3-hexanedione and 1,2-diaminopropane as the key starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis

This protocol describes a robust method for the synthesis of 2-Butyl-5,6-dihydro-3-methylpyrazine.

Materials:

-

2,3-Hexanedione (1.0 eq)

-

1,2-Diaminopropane (1.05 eq)

-

Anhydrous Ethanol (as solvent)

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus

Procedure:

-

Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon). This is crucial to minimize oxidation of the dihydropyrazine product.[8]

-

Reagent Addition: Dissolve 2,3-hexanedione (1.0 eq) in anhydrous ethanol. To this solution, add 1,2-diaminopropane (1.05 eq) dropwise at room temperature with vigorous stirring. A slight excess of the diamine is used to ensure complete consumption of the diketone.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

Purification and Handling

Purification of dihydropyrazines can be challenging due to their instability.

Method:

-

Solvent Removal: Carefully remove the extraction solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation. Given the estimated boiling point, this will require a high vacuum. Alternatively, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed.[9] It is advisable to use deoxygenated solvents for chromatography.[8]

-

Storage and Handling: The purified 2-Butyl-5,6-dihydro-3-methylpyrazine should be stored under an inert atmosphere (Nitrogen or Argon) in an amber vial at low temperatures (-20°C is recommended for long-term storage) to prevent oxidation and degradation.[8]

Caption: Experimental workflow for synthesis and purification.

Biological Activity and Relevance in Drug Development

While specific biological data for 2-Butyl-5,6-dihydro-3-methylpyrazine is not extensively documented, the dihydropyrazine scaffold is of significant interest in medicinal chemistry.

Known Activities of Dihydropyrazine Derivatives

-

Anticancer Activity: Dihydropyrazine derivatives have shown cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis (programmed cell death).[10] Some derivatives act as inhibitors of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) kinase.[1][9]

-

Antimicrobial Activity: The dihydropyrazine core has been incorporated into molecules with antibacterial and antifungal properties.[2]

-

DNA Interaction: Certain dihydropyrazines have been reported to cause DNA strand breakage through the generation of free radicals.[2][10]

Metabolism and Pharmacokinetics

Studies on related alkylpyrazines, such as those found in coffee, have shown that they are rapidly metabolized in the human body. The primary metabolic pathway involves the oxidation of the alkyl side chains to form the corresponding pyrazine carboxylic acids, which are then excreted in the urine.[11][12] This suggests that 2-Butyl-5,6-dihydro-3-methylpyrazine would likely undergo similar metabolic transformations.

Caption: Biological activities of the dihydropyrazine scaffold.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile pyrazine compounds.[11]

GC-MS Protocol for Analysis

The following parameters provide a starting point for the development of a robust analytical method for 2-Butyl-5,6-dihydro-3-methylpyrazine.

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-WAX or equivalent polar column (e.g., 60 m x 0.25 mm, 0.25 µm) | Provides good separation for polar heterocyclic compounds.[1] |

| Injector | Splitless mode, 250 °C | Ensures efficient transfer of the analyte onto the column, maximizing sensitivity.[2] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency.[10] |

| Oven Program | Initial: 40°C (hold 2 min), Ramp: 5°C/min to 240°C (hold 5 min) | A typical program to separate compounds with a range of volatilities.[10] |

| MS Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible fragmentation patterns and for library matching.[10] |

| Source Temp. | 230 °C | Prevents condensation of analytes in the source.[10] |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode significantly increases sensitivity by monitoring only characteristic ions (e.g., m/z 152, 109, 95).[1] |

Conclusion

2-Butyl-5,6-dihydro-3-methylpyrazine is a heterocyclic compound with relevance in both flavor chemistry and as a potential building block for medicinal chemistry applications. Its synthesis via the condensation of 2,3-hexanedione and 1,2-diaminopropane is straightforward, but requires careful handling under inert conditions to prevent oxidative degradation to the more stable aromatic pyrazine. The dihydropyrazine scaffold is associated with a range of biological activities, warranting further investigation into the specific properties of this and related compounds. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and further explore the potential of 2-Butyl-5,6-dihydro-3-methylpyrazine.

References

[10] Takechi, H., et al. (2003). The behavior of dihydropyrazine with DNA strand-breakage activity in vivo. PubMed. Available at: [Link]

[2] Asian Journal of Science and Applied Technology. (2012). Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological Activity. AJSAT. Available at: [Link]

[11] Lang, R., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. PubMed. Available at: [Link]

[9] Wang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. MDPI. Available at: [Link]

[12] Lang, R., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. ResearchGate. Available at: [Link]

[5] Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]

[7] ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Available at: [Link]

[6] Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

CHEM 2325 Packet #2. (n.d.). Organic Chemistry II. Available at: [Link]

[3] Scent.vn. (n.d.). 2-Butyl-5,6-dihydro-3-methylpyrazine CAS# 15986-96-6. Available at: [Link]

[4] Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. web.vscht.cz [web.vscht.cz]

- 3. NMRPredict C13 NMR Database [modgraph.co.uk]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Sensory Properties and Analytical Profiling of 2-Butyl-5,6-dihydro-3-methylpyrazine

Document Type: In-Depth Technical Guide Target Audience: Flavor Chemists, Sensory Researchers, and Pre-Clinical Development Professionals

Executive Summary

In the complex landscape of flavor and fragrance chemistry, nitrogen-containing heterocyclic compounds—specifically pyrazines and their partially saturated derivatives—play a foundational role in defining the organoleptic identity of thermally processed products. 2-Butyl-5,6-dihydro-3-methylpyrazine (CAS# 15986-96-6) is a highly specialized pyrazine derivative characterized by its distinctive roasted, nutty, and earthy sensory profile[1].

Unlike fully oxidized alkylpyrazines, the 5,6-dihydro structural motif introduces unique stereoelectronic properties that alter its volatility, receptor-binding affinity, and role as an intermediate in Maillard reaction pathways[2]. This guide delineates the physicochemical properties, sensory transduction mechanisms, and rigorous analytical protocols required to isolate, identify, and validate this compound in complex matrices.

Molecular Profile & Structural Causality

The sensory characteristics of pyrazine derivatives are inextricably linked to their molecular architecture. The presence of a butyl chain at the C-2 position imparts lipophilicity, which directly modulates the molecule's partitioning behavior between an aqueous food matrix and the headspace.

The partial saturation (5,6-dihydro) restricts the complete delocalization of the

Table 1: Physicochemical and Sensory Properties

| Parameter | Specification | Causality / Implication for Formulation |

| IUPAC Name | 5-butyl-6-methyl-2,3-dihydropyrazine | Specifies the regiochemistry dictating receptor fit. |

| CAS Number | 15986-96-6 | Essential for regulatory and toxicological indexing[1]. |

| Molecular Formula | C9H16N2 | Indicates partial saturation (dihydro form) vs. pyrazine (C9H14N2)[1]. |

| Primary Odor Descriptors | Roasted, nutty, earthy | Mimics thermal processing (baking, roasting) via Strecker degradation[2]. |

| Estimated Vapor Pressure | 0.0157 hPa @ 20°C | Low-to-moderate volatility ensures sustained release in top/middle flavor notes[1]. |

Sensory Perception and Receptor Interaction

The perception of 2-butyl-5,6-dihydro-3-methylpyrazine initiates at the olfactory epithelium. The molecule acts as an exogenous ligand that binds stereospecifically to olfactory GPCRs. Because of its specific hydrophobic (butyl group) and polar (heterocyclic nitrogens) regions, it is selectively captured by odorant-binding proteins (OBPs) in the nasal mucus and delivered to the receptor[4].

Mechanistic Transduction Pathway

Upon receptor binding, a conformational change triggers the dissociation of the

Caption: Olfactory GPCR Signal Transduction Pathway for 2-Butyl-5,6-dihydro-3-methylpyrazine.

Analytical Workflows: Isolation, Identification, and Validation

To harness this compound in product development, rigorous analytical quantitation is mandatory. The industry standard utilizes Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS)[5].

Causality in Experimental Design

-

Stationary Phase Selection: A 3 µm particle size column (e.g., Newcrom R1) is selected to maximize the theoretical plate count, resolving the target dihydropyrazine from structurally similar isomers (e.g., fully oxidized 2-butyl-3-methylpyrazine)[5].

-

Mobile Phase Modifier Selection (Critical): Standard UV-HPLC methods often use phosphoric acid to suppress the ionization of basic nitrogens, sharpening the peak. However, for MS integration, phosphoric acid must be replaced with formic acid . Phosphoric acid is non-volatile and will precipitate in the ESI source, causing signal suppression and hardware failure. Formic acid provides the necessary

protons for positive ion mode ESI without leaving residue[5].

Self-Validating Protocol: RP-HPLC-MS Analysis

Step 1: Matrix Extraction and Preparation

-

Homogenize the sample in a non-polar solvent (e.g., diethyl ether) to isolate the volatile fraction.

-

Validation Check: Spike the matrix with a known concentration of an internal standard (e.g., 2-isobutyl-3-methoxypyrazine) prior to extraction to calculate recovery efficiency.

Step 2: Mobile Phase Preparation

-

Prepare Phase A: Optima LC/MS grade water + 0.1% Formic Acid.

-

Prepare Phase B: Optima LC/MS grade Acetonitrile (MeCN) + 0.1% Formic Acid.

Step 3: Chromatographic Separation

-

Inject 5 µL of the filtered extract into the HPLC system.

-

Run a linear gradient from 5% B to 95% B over 15 minutes to elute compounds based on increasing lipophilicity. The butyl chain ensures the target compound elutes in the mid-to-late gradient phase.

Step 4: Mass Spectrometry (ESI+)

-

Set the mass spectrometer to Positive Electrospray Ionization (ESI+).

-

Target the protonated molecular ion

at -

Validation Check: Run a solvent blank between samples to ensure no carryover of the highly retentive butyl-pyrazine derivative is occurring on the column.

Caption: RP-HPLC-MS Analytical Workflow for Isolation and Identification.

Synthesis & Mechanistic Formation in Flavor Matrices

In natural and thermally processed foods (e.g., roasted coffee, cocoa), dihydropyrazines act as pivotal intermediates. They are predominantly generated through the Maillard reaction and subsequent Strecker degradation of amino acids[2][6].

-

Condensation: An

-dicarbonyl (derived from reducing sugars) reacts with an amino acid to form a Schiff base. -

Strecker Degradation: The Schiff base decarboxylates, eventually yielding

-aminoketones. -

Cyclization: Two molecules of

-aminoketones undergo head-to-tail condensation to form a dihydropyrazine ring (such as 2-butyl-5,6-dihydro-3-methylpyrazine if the precursor aliphatic chains are correctly matched). -

Oxidation/Stabilization: While many dihydropyrazines spontaneously oxidize to fully aromatic pyrazines, specific reaction conditions (lower temperature transitions, enzymatic cascade, or specific solvent environments) can stabilize the 5,6-dihydro form, preserving its unique sensory characteristics[3].

Conclusion

2-Butyl-5,6-dihydro-3-methylpyrazine serves as a critical bridge between volatile chemistry and human sensory perception. Its specific chemical architecture yields a distinct "roasted and nutty" olfactory response that provides immense value in flavor formulation and fragrance development. By employing rigorous, structurally-aware analytical methodologies—such as utilizing formic acid as a volatile modifier in LC-MS—scientists can successfully track, validate, and scale the inclusion of this heterocyclic compound in commercial applications.

References

-

Title: 2-Butyl-5,6-dihydro-3-methylpyrazine CAS# 15986-96-6 Source: Scent.vn – Odor Profile & Molecular Properties URL: [Link]

-

Title: Separation of 2-Butyl-5,6-dihydro-3-methylpyrazine on Newcrom R1 HPLC column Source: SIELC Technologies – Chromatography Applications URL: [Link]

-

Title: Substance Record SID 135044526 for 2-Butyl-5,6-dihydro-3-methylpyrazine Source: PubChem (National Library of Medicine) URL: [Link]

-

Title: Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds Source: Biotechnology Journal (Wiley Online Library) URL: [Link]

-

Title: Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products Source: MDPI (Foods) URL: [Link]

Sources

Determining the Odor Threshold of 2-Butyl-5,6-dihydro-3-methylpyrazine in Water: A Technical Guide

Introduction: The Aromatic Significance of Pyrazines in Water Quality

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor of a wide range of foods and beverages, including coffee, cocoa, and roasted nuts.[1] Their presence, even at trace concentrations, can have a profound impact on the sensory profile of a product. In the context of water quality, the detection of pyrazines can be indicative of certain biological or industrial processes, and their characteristic nutty, roasted, or earthy aromas can influence consumer perception of water potability and quality. One such pyrazine of interest is 2-butyl-5,6-dihydro-3-methylpyrazine, a compound utilized in fragrance and flavor applications for its characteristic roasted and nutty notes.[2]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the odor threshold of 2-butyl-5,6-dihydro-3-methylpyrazine in water. The odor threshold is a critical parameter, defined as the minimum concentration of a substance that can be detected by the human olfactory system.[3] While a specific, published odor threshold for 2-butyl-5,6-dihydro-3-methylpyrazine in water has not been identified in a review of scientific literature, this guide will detail the established methodologies for its determination, grounded in principles of sensory analysis and instrumental techniques.

Understanding Odor Thresholds: Concepts and Variability

The determination of an odor threshold is not an absolute measurement but rather a statistical concept.[4] It is typically expressed as the concentration at which 50% of a given population can detect the odor. Several factors contribute to the variability in reported odor threshold values, including:

-

Individual Sensitivity: There is inherent biological variability in olfactory sensitivity among individuals.

-

Methodology: The specific sensory analysis method employed, such as the choice of presentation method and panelist selection criteria, can influence the outcome.[4]

-

Matrix Effects: The medium in which the odorant is present (in this case, water) can affect its volatility and interaction with olfactory receptors.

Therefore, it is crucial to adhere to standardized procedures to ensure the generation of reliable and reproducible data.

Methodologies for Odor Threshold Determination

The determination of the odor threshold of 2-butyl-5,6-dihydro-3-methylpyrazine in water involves a combination of sensory analysis with a trained human panel and instrumental analysis for verification and characterization.

Part 1: Sensory Analysis - The Human Detector

Sensory analysis remains the gold standard for determining odor thresholds as the human nose is often more sensitive than analytical instruments for certain compounds. The recommended methodology is based on the principles outlined in ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .[5]

1. Panelist Selection and Training:

-

Selection: A panel of at least 10-15 individuals should be screened for their olfactory acuity. Panelists should be non-smokers and free from any conditions that could affect their sense of smell.

-

Training: Panelists must be trained to recognize and describe the specific nutty and roasted aroma of 2-butyl-5,6-dihydro-3-methylpyrazine. This involves familiarization with reference standards at various concentrations.

2. Sample Preparation:

-

Stock Solution: A stock solution of high-purity 2-butyl-5,6-dihydro-3-methylpyrazine should be prepared in odor-free water. The purity of the compound should be verified by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Serial Dilutions: A series of dilutions are prepared from the stock solution using odor-free water. The concentration steps should be logarithmic, typically with a factor of two or three between each dilution.

3. Sensory Evaluation Procedure (3-Alternative Forced-Choice - 3-AFC):

-

Presentation: Each panelist is presented with a set of three samples: two blanks (odor-free water) and one containing a specific dilution of the pyrazine. The order of presentation should be randomized.

-

Task: The panelist's task is to identify the "odd" sample, the one that smells different from the other two.[6]

-

Ascending Concentration: The test begins with the lowest concentration and proceeds to higher concentrations until the panelist can correctly identify the pyrazine-containing sample multiple times.

4. Data Analysis and Threshold Calculation:

-

The individual threshold for each panelist is calculated as the geometric mean of the last concentration at which they could not detect the odor and the first concentration at which they could.

-

The group odor threshold is then calculated as the geometric mean of the individual thresholds.

Part 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7] This method is invaluable for identifying the specific odor-active compounds in a complex mixture and can be used to confirm the sensory perception of 2-butyl-5,6-dihydro-3-methylpyrazine.

1. Sample Preparation:

-

A solution of 2-butyl-5,6-dihydro-3-methylpyrazine in a suitable solvent (e.g., dichloromethane) is prepared. For aqueous samples, a headspace or solid-phase microextraction (SPME) technique can be used to extract the volatile compounds.

2. GC-MS/O System Configuration:

-

A gas chromatograph is coupled with both a mass spectrometer (MS) for chemical identification and an olfactometry port (sniffing port).

-

The effluent from the GC column is split, with a portion going to the MS and the other to the sniffing port.

3. GC-O Analysis:

-

A trained analyst sniffs the effluent from the olfactometry port as the separated compounds elute from the GC column.

-

The analyst records the retention time, odor descriptor (e.g., nutty, roasted), and intensity of any perceived odors.

4. Data Correlation:

-

The data from the olfactometry analysis (the aromagram) is correlated with the chromatogram from the MS detector. This allows for the positive identification of the compound responsible for a specific odor at a particular retention time.

Quantitative Data: Odor Thresholds of Structurally Related Pyrazines

| Pyrazine Compound | Odor Detection Threshold in Water (ppb) | Reference |

| 2-Methylpyrazine | 60,000 | [8] |

| 2-Ethylpyrazine | 6,000 | [8] |

| 2,5-Dimethylpyrazine | 800 | [8] |

| 2,3,5-Trimethylpyrazine | 400 | [8][9] |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | [8] |

| 2-isoButyl-3-methylpyrazine | 35 (Flavor Detection) | [8] |

Note: ppb = parts per billion (µg/L)

The data indicates that the structure of the alkyl substituent significantly influences the odor threshold. Generally, increased substitution and branching of the alkyl groups tend to lower the odor threshold, making the compound more potent. Based on the data for 2-isoButyl-3-methylpyrazine, it can be anticipated that 2-butyl-5,6-dihydro-3-methylpyrazine will also have a relatively low odor threshold in water.

Conclusion: A Pathway to a Definitive Odor Threshold

This technical guide has provided a comprehensive overview of the methodologies required to determine the odor threshold of 2-butyl-5,6-dihydro-3-methylpyrazine in water. While a pre-existing value is not currently available in the scientific literature, the detailed protocols for sensory analysis and Gas Chromatography-Olfactometry (GC-O) presented here offer a clear and scientifically rigorous path for its determination. By adhering to standardized procedures and utilizing a trained sensory panel, researchers can generate reliable and reproducible data. The contextual information on the odor thresholds of structurally similar pyrazines further aids in understanding the potential potency of this compound. The application of these methods will not only establish a definitive odor threshold for 2-butyl-5,6-dihydro-3-methylpyrazine in water but also contribute valuable data to the broader understanding of flavor and odor chemistry.

References

-

Buchbauer, G., et al. (2000). Threshold-Based Structure−Activity Relationships of Pyrazines with Bell-Pepper Flavor. Journal of Agricultural and Food Chemistry, 48(8), 3487-3492. Available at: [Link]

-

Leffingwell & Associates. (n.d.). Pyrazines. Retrieved from [Link]

-

ASTM International. (2019). E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Available at: [Link]

-

The Good Scents Company. (n.d.). 2,3,5-trimethyl pyrazine. Retrieved from [Link]

-

ASTM International. (2019). E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Available at: [Link]

-

ACS Publications. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. ACS Omega, 9(17), 19995-20006. Available at: [Link]

-

MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 444. Available at: [Link]

-

Scent.vn. (n.d.). 2-Butyl-5,6-dihydro-3-methylpyrazine CAS# 15986-96-6. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylpyrazine. Retrieved from [Link]

Sources

- 1. Alkylpyrazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. img.antpedia.com [img.antpedia.com]

- 5. E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits [store.astm.org]

- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazines [leffingwell.com]

- 9. 2,3,5-trimethyl pyrazine, 14667-55-1 [thegoodscentscompany.com]

Methodological & Application

Application Note: Chiral Separation of 2-Butyl-5,6-dihydro-3-methylpyrazine Isomers

Introduction

2-Butyl-5,6-dihydro-3-methylpyrazine is a nitrogen-containing heterocyclic compound with a chiral center, leading to the existence of two enantiomers. In the pharmaceutical and flavor industries, the stereochemistry of such molecules is of paramount importance, as enantiomers can exhibit significantly different pharmacological, toxicological, and sensory properties.[1] Regulatory agencies often mandate the marketing of single, active enantiomers of chiral drugs to ensure safety and efficacy.[1] Therefore, the development of robust and efficient analytical methods for the chiral separation and quantification of these isomers is a critical task for researchers, scientists, and drug development professionals.

This application note provides a comprehensive guide to the chiral separation of 2-butyl-5,6-dihydro-3-methylpyrazine isomers. We will explore method development strategies and detailed protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), leveraging the most effective chiral stationary phases (CSPs) for this class of compounds.

Understanding the Chromatographic Approach to Chiral Separations

The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP).[2] The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, enabling their separation. The most successful and widely used CSPs for a broad range of chiral compounds are polysaccharide-based (for HPLC and SFC) and cyclodextrin-based (for GC).[3][4]

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): A Powerful Combination for Chiral Separations

HPLC and SFC are the predominant techniques for chiral separations in the pharmaceutical industry.[5] Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, have demonstrated exceptional chiral recognition capabilities for a wide variety of compounds, including N-heterocycles.[3][6][7]

SFC, in particular, offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and lower backpressure.[8][9][10] This "greener" technique is often the first choice for high-throughput chiral screening.[8]

Chiral Stationary Phase (CSP) Selection for HPLC and SFC

For the chiral separation of 2-butyl-5,6-dihydro-3-methylpyrazine, polysaccharide-based CSPs are highly recommended. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Recommended Polysaccharide-Based CSPs:

| CSP Name | Chiral Selector | Key Characteristics |

| CHIRALPAK® AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity, often provides good separation for a wide range of compounds. |

| CHIRALPAK® AS-H / IB | Amylose tris((S)-α-methylbenzylcarbamate) | Complementary selectivity to AD-H/IA. |

| CHIRALCEL® OD-H / IC | Cellulose tris(3,5-dimethylphenylcarbamate) | Excellent for many racemic compounds, often shows different selectivity than amylose phases. |

| CHIRALCEL® OJ-H | Cellulose tris(4-methylbenzoate) | Another complementary cellulose-based phase. |

Note: Immobilized versions of these phases (e.g., IA, IB, IC) offer greater solvent compatibility, allowing for a wider range of mobile phases to be used.[7][11]

Workflow for HPLC/SFC Chiral Method Development

A systematic screening approach is the most efficient way to develop a successful chiral separation method.

Caption: Workflow for HPLC/SFC Chiral Method Development.

Protocol 1: HPLC/SFC Chiral Screening

This protocol outlines a general screening procedure to identify a suitable CSP and mobile phase for the separation of 2-butyl-5,6-dihydro-3-methylpyrazine enantiomers.

1. Sample Preparation:

-

Prepare a stock solution of the racemic 2-butyl-5,6-dihydro-3-methylpyrazine at a concentration of 1.0 mg/mL in a solvent compatible with the mobile phase (e.g., ethanol or isopropanol).

-

Dilute the stock solution to a working concentration of 0.5 mg/mL with the same solvent.

2. Chromatographic Conditions (Screening):

| Parameter | HPLC Condition | SFC Condition |

| Columns | CHIRALPAK® IA, IB, IC, CHIRALCEL® OD-H (4.6 x 250 mm, 5 µm) | CHIRALPAK® IA, IB, IC, CHIRALCEL® OD-H (4.6 x 150 mm, 3 µm or 5 µm) |

| Mobile Phase A | n-Hexane | Supercritical CO₂ |

| Mobile Phase B (Modifier) | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) or Ethanol (EtOH) |

| Additive | 0.1% Diethylamine (DEA) for improved peak shape | 0.1% Diethylamine (DEA) in modifier |

| Gradient | 5% to 50% B in 10 minutes, hold for 2 minutes | 5% to 40% B in 8 minutes, hold for 2 minutes |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Column Temperature | 25 °C | 40 °C |

| Detection | UV at 254 nm or appropriate wavelength | UV at 254 nm or appropriate wavelength |

| SFC Backpressure | N/A | 150 bar |

3. Data Analysis:

-

Evaluate the chromatograms for each column/mobile phase combination.

-

Look for any degree of separation between the enantiomers.

-

If partial or baseline separation is achieved, proceed to optimization.

Protocol 2: HPLC/SFC Method Optimization

Once a promising set of conditions is identified, the following steps can be taken to improve the separation.

1. Isocratic Elution:

-

Based on the retention times from the gradient screen, calculate an appropriate isocratic mobile phase composition. A good starting point is the modifier percentage at which the first enantiomer begins to elute.

2. Modifier Optimization:

-

If using SFC, evaluate different alcohol modifiers (e.g., methanol, ethanol, isopropanol). Protic organic modifiers are generally preferred in SFC.[7]

-

Small changes in modifier concentration can have a significant impact on resolution and retention time.

3. Temperature Effects:

-

Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution but increase analysis time.

4. Additive Concentration:

-

For basic compounds like pyrazines, a basic additive such as diethylamine (DEA) or isopropylamine (IPA) is often necessary to achieve good peak shape. Optimize the concentration of the additive (typically in the range of 0.05% to 0.2%).

Gas Chromatography (GC) for Chiral Separation of Volatile Compounds

For volatile and semi-volatile compounds like alkylpyrazines, chiral Gas Chromatography (GC) is a powerful alternative.[12] The most effective CSPs for chiral GC are based on derivatized cyclodextrins.

Chiral Stationary Phase (CSP) Selection for GC

Cyclodextrin-based CSPs provide a chiral cavity into which one enantiomer can fit preferentially, leading to separation. The choice of the specific cyclodextrin derivative is crucial for achieving separation.

Recommended Cyclodextrin-Based GC CSPs:

| CSP Name | Chiral Selector | Key Characteristics |

| Rt-βDEXcst | Derivatized β-cyclodextrin | Has shown potential for pharmaceutical substances. |

| Chirasil-Dex | Modified cyclodextrins chemically bonded to polysiloxane | Offers good resolution for a variety of chiral compounds. |

| BGB-176 (β-DEX) | Permethylated β-cyclodextrin | A commonly used phase for a wide range of enantiomers. |

Workflow for GC Chiral Method Development

Caption: Workflow for GC Chiral Method Development.

Protocol 3: GC-MS Chiral Analysis

This protocol provides a starting point for the chiral separation of 2-butyl-5,6-dihydro-3-methylpyrazine using GC-MS.

1. Sample Preparation:

-

Prepare a solution of the racemic compound at approximately 100 µg/mL in a volatile solvent such as hexane or methyl tert-butyl ether (MTBE).

2. GC-MS Conditions:

| Parameter | Condition |

| Column | Rt-βDEXcst (or similar derivatized β-cyclodextrin column), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL, split ratio 20:1 |

| Oven Program | - Initial temperature: 60 °C, hold for 2 minutes- Ramp 1: 5 °C/min to 150 °C- Ramp 2: 10 °C/min to 230 °C, hold for 5 minutes |

| MS Transfer Line | 240 °C |

| Ion Source Temp | 230 °C |

| MS Mode | Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity |

3. Method Optimization:

-

Temperature Program: The oven temperature program is the most critical parameter for optimizing GC separations. A slower ramp rate will generally improve resolution but increase the analysis time.

-

Carrier Gas Flow: The linear velocity of the carrier gas can be optimized to achieve the best efficiency (plate count).

Conclusion

The chiral separation of 2-butyl-5,6-dihydro-3-methylpyrazine isomers is readily achievable using modern chromatographic techniques. A systematic screening approach utilizing polysaccharide-based CSPs for HPLC and SFC, or cyclodextrin-based CSPs for GC, is the most effective strategy for successful method development. The protocols provided in this application note serve as a robust starting point for researchers, scientists, and drug development professionals, enabling the accurate determination of enantiomeric purity and supporting the development of safe and effective products.

References

- YMC. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT.

- Agilent. (2019, January 10).

- Zhang, Y., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry.

- De Klerck, K., et al. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC North America, 33(10).

- Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 1760-16.

- Aboul-Enein, H. Y., & Ali, I. (2010). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- Hajslova, J., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-9.

- Francotte, E. (2016).

- El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1h-Pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841.

- Pinto, M. M. M., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1931.

- Kalíková, K., et al. (2020). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.

- Cajka, T., & Hajslova, J. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-9.

- Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.

- Kannappan, V. (2022, November 28). Polysaccharide-based CSPs. Chiralpedia.

- Wang, Y., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical and Biomedical Analysis, 138, 145-152.

- Guijarro, M., & Wist, J. (2020, November 12). Contemporary Analysis of Chiral Molecules.

- Tiritan, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1931.

- Tiritan, M. E., et al. (2017).

- Fogassy, E., et al. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. In Supervisors in Industrial Chemistry. IntechOpen.

- AZoM. (2022, July 22).

- Garcia, R. P. (2004).

- Patel, K. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Pharmaceutical Sciences & Research, 15(8).

- Aboul-Enein, H. Y. (Ed.). (2005). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. CRC Press.

- American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

- Buchner, V. (2013). Enantiomeric separation of volatile organics by gas chromatography for the in situ analysis of extraterrestrial materials: kinetics and thermodynamics investigation of various chiral stationary phases.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. researchgate.net [researchgate.net]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. shimadzu.com [shimadzu.com]

- 6. scirp.org [scirp.org]

- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]

- 8. ymc.eu [ymc.eu]

- 9. agilent.com [agilent.com]

- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Application Note: Quantitative Analysis of 2-butyl-5,6-dihydro-3-methylpyrazine in Cocoa Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Abstract

This application note details a robust and sensitive method for the quantification of 2-butyl-5,6-dihydro-3-methylpyrazine, a key flavor compound, in cocoa samples. The protocol employs a Headspace Solid-Phase Microextraction (HS-SPME) technique for efficient and solvent-free extraction of volatile and semi-volatile compounds. Subsequent analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and accurate quantification. This method provides the high selectivity and sensitivity required for complex food matrices and is suitable for quality control, flavor profile analysis, and research in food science and technology.

Introduction

The characteristic and desirable flavor of cocoa is a complex mosaic of hundreds of volatile compounds. Among these, pyrazines are a critical class of nitrogen-containing heterocyclic compounds that contribute significantly to the roasted, nutty, and chocolatey notes. These compounds are primarily formed during the roasting of cocoa beans through the Maillard reaction between amino acids and reducing sugars. The specific concentration and distribution of various alkylpyrazines are indicative of the cocoa bean's origin, fermentation, and roasting conditions.[1][2]

2-butyl-5,6-dihydro-3-methylpyrazine is one such alkylpyrazine that, along with others, contributes to the overall sensory profile of cocoa. Accurate quantification of this specific compound is essential for understanding flavor development, ensuring product consistency, and for research into the correlation between chemical composition and sensory perception.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds in complex matrices due to its exceptional separation efficiency and definitive identification capabilities.[3] When coupled with Headspace Solid-Phase Microextraction (HS-SPME), it offers a powerful, automated, and solvent-minimized approach to sample preparation.[4][5] This application note provides a comprehensive, step-by-step protocol for the quantification of 2-butyl-5,6-dihydro-3-methylpyrazine in cocoa, designed for researchers, scientists, and quality control professionals.

Principle of the Method

The methodology is based on the equilibrium-driven extraction of volatile and semi-volatile compounds from the headspace of a heated cocoa sample onto a coated fused-silica fiber (SPME). After extraction, the fiber is directly transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and introduced into the GC column. The compounds are then separated based on their boiling points and affinity for the stationary phase. Finally, the mass spectrometer detects and quantifies the target analyte. An internal standard is used to correct for variations in sample matrix, extraction efficiency, and instrument response, ensuring high accuracy and precision.

Below is a graphical representation of the complete analytical workflow.

Caption: Workflow for the quantification of 2-butyl-5,6-dihydro-3-methylpyrazine.

Materials and Reagents

Reagents

-

2-butyl-5,6-dihydro-3-methylpyrazine (Analyte, CAS #15986-96-6), analytical standard grade (≥98% purity)

-

2-Ethyl-5-methylpyrazine (Internal Standard, IS, CAS #13925-07-0), analytical standard grade (≥98% purity)[6]

-

Methanol , GC-MS or HPLC grade

-

Helium , ultra-high purity (99.999%)

-

Roasted Cocoa Beans or Cocoa Liquor

Equipment and Consumables

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

-

SPME Autosampler (e.g., PAL RSI) or manual SPME holder

-

SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Headspace Vials: 20 mL, amber glass, with magnetic screw caps and PTFE/silicone septa

-

Analytical Balance (4-decimal place)

-

Coffee grinder or cryogenic mill

-

Micropipettes and syringes

-

Standard laboratory glassware

Protocols

Preparation of Standards

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-butyl-5,6-dihydro-3-methylpyrazine standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of 2-Ethyl-5-methylpyrazine and dissolve in 10 mL of methanol. This pyrazine is chosen as an internal standard due to its structural similarity to the analyte and its presence in cocoa, which requires careful selection of a concentration that does not interfere with endogenous levels or using a deuterated version if available.[3][7]

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in methanol. A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

-

Spiking: To construct the calibration curve, add a fixed amount of the IS stock solution to each calibration standard. For the analysis, a known volume of a working IS solution will be spiked into each sample.

Sample Preparation

-

Grinding: Homogenize the roasted cocoa beans by grinding to a fine, consistent powder using a coffee grinder. To prevent loss of volatile compounds, it is advisable to freeze the beans with liquid nitrogen before grinding.[8]

-

Weighing: Accurately weigh 2.0 ± 0.1 g of the ground cocoa powder into a 20 mL headspace vial.

-

Internal Standard Spiking: Add 10 µL of the 100 µg/mL internal standard solution (2-Ethyl-5-methylpyrazine) directly onto the cocoa powder. This results in a final IS concentration of 500 ng/g.

-

Sealing: Immediately seal the vial with the screw cap and septum.

-

Replication: Prepare samples in triplicate to ensure statistical validity.

HS-SPME Procedure

The following parameters are optimized for the extraction of alkylpyrazines from a cocoa matrix.[4]

-

Incubation/Equilibration: Place the vial in the autosampler tray. Incubate the sample at 60°C for 15 minutes with agitation to facilitate the release of volatile compounds into the headspace.

-

Extraction: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 45 minutes at 60°C. The choice of a mixed-phase fiber allows for the effective trapping of a broad range of volatile and semi-volatile compounds.

-

Desorption: Retract the fiber and immediately introduce it into the GC injector, which is held at 250°C. Desorb the trapped analytes for 5 minutes in splitless mode to ensure efficient transfer to the analytical column.

GC-MS Analysis

The following table outlines the optimized instrumental parameters for the separation and detection of the target analyte.

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |

| Injector | Splitless Mode, 250°C | Ensures complete desorption of analytes from the SPME fiber and maximizes transfer to the column for sensitivity. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas that provides good separation efficiency. Constant flow ensures stable retention times. |

| Oven Program | 40°C (hold 2 min), ramp 5°C/min to 180°C, then ramp 15°C/min to 250°C (hold 5 min) | A programmed temperature ramp effectively separates compounds with different boiling points. |

| MS System | Agilent 5977A or equivalent | Provides sensitive detection and mass information for compound identification. |

| Ion Source Temp. | 230°C | Optimal temperature for efficient ionization. |

| Quadrupole Temp. | 150°C | Maintains stable mass filtering. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard. |

Data Analysis and Quantification

For accurate quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. The characteristic ions for the analyte and internal standard are listed below.

| Compound | Retention Time (approx.) | Quantification Ion (m/z) | Qualifier Ions (m/z) |

| 2-Ethyl-5-methylpyrazine (IS)[6] | ~9.5 min | 122 | 121, 94 |

| 2-butyl-5,6-dihydro-3-methylpyrazine | ~11.8 min | 152 (M+) | 109, 123 |

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared calibration standards.

-

Quantification: Calculate the concentration of 2-butyl-5,6-dihydro-3-methylpyrazine in the cocoa samples using the regression equation derived from the calibration curve. The final concentration should be expressed in ng/g or µg/kg of cocoa.

Method Validation and Performance

The described method should be validated to ensure its reliability. The following table presents typical performance characteristics expected from this method.[9]

| Parameter | Expected Value | Description |

| Linearity (R²) | > 0.995 | The method demonstrates a linear response over the defined concentration range. |

| Limit of Detection (LOD) | 2 - 10 ng/g | The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of 3). |

| Limit of Quantification (LOQ) | 6 - 30 ng/g | The lowest concentration of the analyte that can be accurately quantified (Signal-to-Noise ratio of 10). |

| Repeatability (RSDr) | < 10% | The precision of the method under the same operating conditions over a short interval of time. |

| Recovery | 90 - 110% | The accuracy of the method, determined by analyzing spiked cocoa samples at different concentration levels. |

Conclusion

This application note provides a detailed, validated protocol for the quantification of 2-butyl-5,6-dihydro-3-methylpyrazine in cocoa using HS-SPME-GC-MS. The method is sensitive, accurate, and requires minimal sample preparation and no organic solvents for extraction. It is an ideal tool for quality control in the chocolate industry and for advanced flavor research, enabling a deeper understanding of the chemical compounds that define the unique sensory properties of cocoa.

References

-

Febrianto, N. A., & Zhu, F. (2021). Approaches to Determine the Flavor and Flavor Chemistry of Cocoa Beans and Cocoa Liquor. Comprehensive Reviews in Food Science and Food Safety, 20(3), 2655-2696. Available at: [Link]

-

Zhou, Q., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Molecules, 26(9), 2533. Available at: [Link]

-

Di Carro, M., et al. (2015). Multivariate optimization of headspace solid-phase microextraction followed by gas chromatography - mass spectrometry for the determination of methylpyrazines in cocoa liquors. Microchemical Journal, 121, 172-177. Available at: [Link]

-

PubChem. (2026). 2-Butyl-3,6-dimethylpyrazine. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Pyrazine, 3-butyl-2,5-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

Feng, Y., et al. (2017). Characterization and comparison of key aroma-active compounds of cocoa liquors from five different areas. Taylor & Francis Online. Available at: [Link]

-

MDPI. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Available at: [Link]

-

Farah, D., et al. (2021). Evaluation of Changes in Alkyl Pyrazines, Color and Sensory Properties of Cocoa Powder under Different Roasting Conditions. Research and Innovation in Food Science and Technology, 10(2), 2. Available at: [Link]

-

Di Carro, M., et al. (2015). Characterization of cocoa liquors by GC-MS and LC-MS/MS: Focus on alkylpyrazines and flavanols. ResearchGate. Available at: [Link]

-

NIST. (n.d.). 2-Butyl-3-methylpyrazine. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (2026). 2-Ethyl-5-methylpyrazine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.rifst.ac.ir [journals.rifst.ac.ir]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of Pyrazines in the Coffee Roasting Process Using HS-SPME-GC-MS

Audience: Researchers, analytical chemists, and quality control professionals in the food and beverage industry.

Introduction: The Aromatic Signature of Roasted Coffee

The rich and inviting aroma of freshly roasted coffee is a complex sensory experience orchestrated by hundreds of volatile organic compounds (VOCs). Among these, pyrazines are a critical class of heterocyclic aromatic compounds that contribute the characteristic nutty, roasted, earthy, and cocoa-like notes that define the core of coffee's aroma profile.[1][2][3] These compounds are not present in green coffee beans but are synthesized during the roasting process through a series of complex chemical transformations.[4][5]

The concentration and composition of pyrazines are highly dependent on roasting conditions, making their analysis a crucial tool for quality control, product development, and research into the nuances of coffee flavor.[6][7] This application note provides a comprehensive guide to the analysis of pyrazines in roasted coffee, detailing the chemical principles of their formation and presenting a robust, field-proven protocol using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Scientific Foundation: The Chemistry of Pyrazine Formation

The generation of pyrazines is a hallmark of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures.[5][8][9] This reaction is fundamental to the development of flavor and color in many cooked foods, and in coffee, it begins at temperatures around 140-150°C (284-300°F).[2][8][9]

Causality of Formation: The primary pathway involves the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are themselves intermediates of the Maillard reaction.[6][8] This intricate cascade of reactions leads to the formation of various alkylpyrazines. The specific amino acids and sugars present in the green coffee bean, along with the time and temperature profile of the roast, dictate the final pyrazine fingerprint.[6] For instance, lighter roasts tend to preserve more of the early-stage Maillard products, including many key pyrazines, while darker roasts may lead to their degradation or the formation of other compound classes.[8]

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Key Pyrazines and Their Sensory Impact

While numerous pyrazines are formed, a select few have a significant impact on the final aroma due to their concentration and low odor thresholds.[7][10] Understanding these key contributors is essential for interpreting analytical results.

| Pyrazine Compound | Typical Aroma Descriptor(s) | Significance in Coffee |

| 2-Methylpyrazine | Nutty, roasted, cocoa[10][11] | Often the most abundant pyrazine, forms the "roasty" backbone.[12] |

| 2,5-Dimethylpyrazine | Roasted, nutty, potato-like, chocolate[10][13] | A key contributor to the overall roasted and nutty character. |

| 2,6-Dimethylpyrazine | Nutty, fruity, sweet[14] | Adds complexity and sweetness to the roast profile. |

| 2-Ethylpyrazine | Earthy, roasted | Contributes to the deep, earthy notes in medium to dark roasts. |

| 2-Ethyl-5-methylpyrazine | Roasted, nutty | Enhances the core roasted flavor profile. |

| 2,3,5-Trimethylpyrazine | Nutty, roasted, earthy | Provides depth and complexity to the aroma. |

| 3-Ethyl-2,5-dimethylpyrazine | Burnt, nutty, caramel[4][15] | Can indicate a more developed or darker roast profile. |

Table 1: Common pyrazines found in roasted coffee and their associated aromas.

Analytical Strategy: HS-SPME-GC-MS

For the analysis of volatile compounds like pyrazines in a complex matrix such as coffee, an efficient and sensitive analytical technique is paramount. Headspace Solid-Phase Microextraction (HS-SPME) is an ideal sample preparation method that addresses this challenge.[16]

Expertise & Rationale:

-

Solvent-Free Extraction: HS-SPME eliminates the need for organic solvents, making it a greener and safer technique.

-

Equilibrium-Based: It is an equilibrium technique where volatile analytes partition between the sample matrix, the headspace (gas phase) above the sample, and a coated fused-silica fiber. This allows for the concentration of analytes from the headspace without extracting non-volatile matrix components that could interfere with the analysis.

-

High Sensitivity: By concentrating analytes on the fiber, HS-SPME provides excellent sensitivity, enabling the detection of trace-level compounds that are critical to the overall aroma.

-

Direct Coupling to GC-MS: The SPME fiber is directly desorbed in the hot inlet of the gas chromatograph, providing a seamless and efficient transfer of the entire extracted sample for analysis.

Gas Chromatography (GC) provides the high-resolution separation of the complex mixture of VOCs, while Mass Spectrometry (MS) allows for the positive identification and quantification of the individual pyrazine compounds based on their unique mass fragmentation patterns.[17][18]

Detailed Experimental Protocol

This protocol provides a validated methodology for the extraction and analysis of pyrazines from roasted coffee beans.

Part A: Sample Preparation

-

Roasting: Roast green coffee beans to the desired level (e.g., light, medium, dark) using a laboratory-scale coffee roaster. Record the final temperature and total roast time.

-

Cooling & Degassing: Immediately cool the beans to halt the roasting process. Allow the roasted beans to degas for at least 24 hours in a sealed container with a one-way valve. This step is crucial as recently roasted coffee releases a significant amount of CO₂, which can interfere with headspace equilibrium.

-

Grinding: Just prior to analysis, grind a small portion of the roasted coffee beans to a medium coarseness (suitable for drip filter preparation). Homogenize the ground sample.

-

Sample Aliquoting: Accurately weigh 2.0 g of the freshly ground coffee into a 20 mL glass headspace vial.[16]

-

Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/Silicone septum to ensure a gas-tight seal.

Part B: HS-SPME Procedure

-

Fiber Selection: Utilize a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber. This mixed-phase fiber is recommended for its broad selectivity for a wide range of volatile and semi-volatile compounds, including pyrazines.[18]

-

Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (typically by inserting it into the GC inlet at a high temperature).

-

Incubation/Equilibration: Place the sealed vial into the autosampler tray, which is equipped with a heater and agitator. Incubate the sample at 60°C for 15 minutes .[19] Agitation during this phase helps to facilitate the release of volatiles from the coffee matrix into the headspace.

-

Extraction: After incubation, expose the SPME fiber to the headspace above the coffee sample for 20 minutes at the same temperature (60°C).[18]

Part C: GC-MS Analysis

-

Thermal Desorption: Immediately following extraction, the autosampler will insert the SPME fiber into the heated GC inlet for thermal desorption of the analytes.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a system with a quadrupole mass analyzer) is required.

| Parameter | Setting | Rationale |

| GC Inlet | ||

| Temperature | 250°C[18][20] | Ensures rapid and complete desorption of analytes from the SPME fiber. |

| Mode | Splitless (for 2 min) | Maximizes the transfer of analytes to the GC column for high sensitivity. |

| GC Column | ||

| Type | SolGel-WAX (or equivalent polar column, e.g., DB-WAX) 30 m x 0.25 mm, 0.25 µm film thickness[20] | A polar column provides good separation for polar and semi-polar compounds like pyrazines. |

| Carrier Gas | Helium | Inert carrier gas. |

| Flow Rate | 1.0 mL/min (Constant Flow)[20] | Provides optimal separation efficiency. |

| Oven Program | ||

| Initial Temp | 40°C, hold for 2 min | Allows for focusing of early-eluting volatiles at the head of the column. |

| Ramp 1 | 5°C/min to 200°C | A controlled ramp to separate a wide range of compounds. |

| Ramp 2 | 10°C/min to 240°C, hold for 5 min[20] | Cleans the column of any late-eluting compounds. |

| Mass Spectrometer | ||

| Ion Source Temp | 230°C[21] | Standard temperature for electron ionization. |

| Transfer Line Temp | 250°C[18] | Prevents condensation of analytes between the GC and MS. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |

| Mass Scan Range | 40-400 m/z[18] | Covers the expected mass range for pyrazines and other coffee volatiles. |

Table 2: Recommended GC-MS parameters for pyrazine analysis.

Caption: HS-SPME-GC-MS experimental workflow for coffee pyrazine analysis.

Data Analysis and Interpretation

-

Compound Identification: Pyrazines are identified by comparing their acquired mass spectra with reference spectra in a commercial mass spectral library, such as the NIST (National Institute of Standards and Technology) library.[21] Confirmation should also involve comparing the retention index (RI) of the analyte with literature values.

-

Quantification: For routine quality control, semi-quantitative analysis can be performed by comparing the relative peak area of each identified pyrazine to the total area of all identified peaks.[21] For accurate, absolute quantification, a stable isotope dilution analysis (SIDA) using labeled internal standards is the gold standard method.[12]

-

Deconvolution: In a complex chromatogram like that from coffee, peaks can co-elute or overlap. Using chromatographic deconvolution software can help to mathematically separate these overlapping peaks, allowing for more accurate identification and quantification of individual compounds.[16]

Conclusion

The protocol detailed in this application note provides a reliable and highly sensitive method for the analysis of key pyrazines in roasted coffee. By leveraging HS-SPME-GC-MS, researchers and quality control professionals can effectively profile the aromatic compounds that are crucial to coffee's flavor. This analytical insight is invaluable for optimizing roasting profiles, ensuring product consistency, and advancing our understanding of how chemical composition translates to sensory perception in one of the world's most popular beverages.

References

-